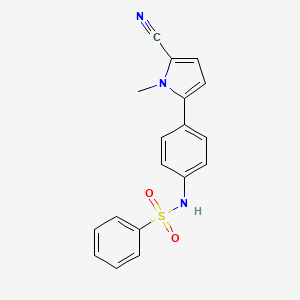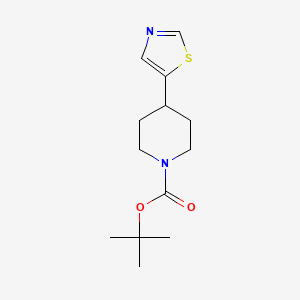![molecular formula C18H15NO5 B8650673 N-[3-hydroxy-2-(4-methoxyphenyl)-4-oxochromen-6-yl]acetamide](/img/structure/B8650673.png)
N-[3-hydroxy-2-(4-methoxyphenyl)-4-oxochromen-6-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-hydroxy-2-(4-methoxyphenyl)-4-oxochromen-6-yl]acetamide is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by its unique structure, which includes a chromen-4-one core substituted with a hydroxy group, a methoxyphenyl group, and an acetamide group. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-hydroxy-2-(4-methoxyphenyl)-4-oxochromen-6-yl]acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromen-4-one core, followed by the introduction of the hydroxy and methoxyphenyl groups. The final step involves the acylation of the chromen-4-one derivative to form the acetamide group. Reaction conditions often include the use of organic solvents such as dichloromethane, and catalysts like lutidine and tetrafluoroborate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[3-hydroxy-2-(4-methoxyphenyl)-4-oxochromen-6-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The chromen-4-one core can be reduced to a chroman-4-one.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group results in a ketone derivative, while reduction of the chromen-4-one core yields a chroman-4-one derivative.
Aplicaciones Científicas De Investigación
N-[3-hydroxy-2-(4-methoxyphenyl)-4-oxochromen-6-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as a fluorescent probe for detecting metal ions like aluminum.
Medicine: Investigated for its potential anticancer, antibacterial, and antioxidant properties.
Mecanismo De Acción
The mechanism of action of N-[3-hydroxy-2-(4-methoxyphenyl)-4-oxochromen-6-yl]acetamide involves its interaction with various molecular targets and pathways. For instance, its fluorescent properties are utilized in the detection of metal ions through excited-state intramolecular proton transfer (ESIPT) . In biological systems, it may exert its effects by inhibiting specific enzymes or interacting with cellular receptors, leading to its observed pharmacological activities .
Comparación Con Compuestos Similares
Similar Compounds
N-(4-hydroxyphenyl)acetamide:
N-(3-amino-4-methoxyphenyl)acetamide: Known for its potential use in medicinal chemistry.
N-(3,4-difluoro-2-methoxyphenyl)acetamide: Studied for its unique chemical properties.
Uniqueness
N-[3-hydroxy-2-(4-methoxyphenyl)-4-oxochromen-6-yl]acetamide stands out due to its chromen-4-one core, which imparts unique chemical and biological properties. Its ability to act as a fluorescent probe and its potential pharmacological activities make it a compound of significant interest in various fields of research.
Propiedades
Fórmula molecular |
C18H15NO5 |
|---|---|
Peso molecular |
325.3 g/mol |
Nombre IUPAC |
N-[3-hydroxy-2-(4-methoxyphenyl)-4-oxochromen-6-yl]acetamide |
InChI |
InChI=1S/C18H15NO5/c1-10(20)19-12-5-8-15-14(9-12)16(21)17(22)18(24-15)11-3-6-13(23-2)7-4-11/h3-9,22H,1-2H3,(H,19,20) |
Clave InChI |
IGSCJXKUYXPPGE-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC2=C(C=C1)OC(=C(C2=O)O)C3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Tert-butyl(3-chloro-2-{[3-(propylsulfonyl)phenyl]ethynyl}phenoxy)acetate](/img/structure/B8650661.png)
![5-(Hydroxymethyl)-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B8650687.png)




